![molecular formula C17H18N2O4 B8582374 ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate](/img/structure/B8582374.png)
ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a pyridine ring, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of catalysts like trifluoromethanesulfonic acid can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl benzoate
- Ethyl acetate
- Methyl benzoate
Uniqueness
ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate is unique due to its complex structure, which includes a pyridine ring and multiple functional groups.
Eigenschaften
Molekularformel |
C17H18N2O4 |
|---|---|
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate |
InChI |
InChI=1S/C17H18N2O4/c1-2-23-16(21)8-6-12-5-7-15(20)14(10-12)17(22)19-13-4-3-9-18-11-13/h3-5,7,9-11,20H,2,6,8H2,1H3,(H,19,22) |
InChI-Schlüssel |
VMWGMUQWKLSYDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)C(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
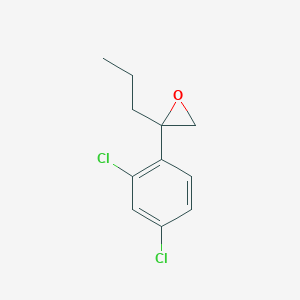
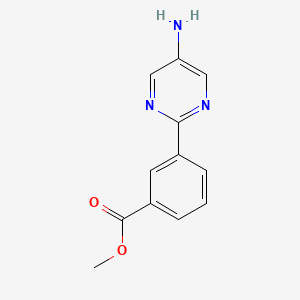
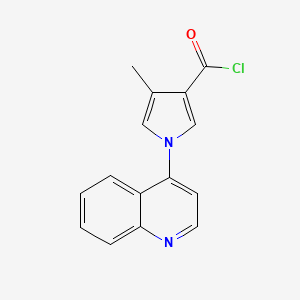

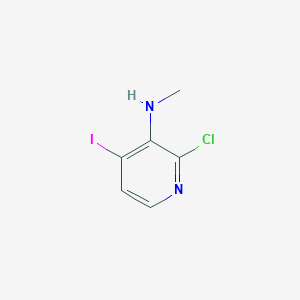
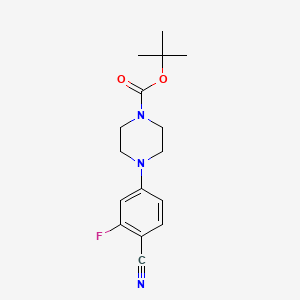
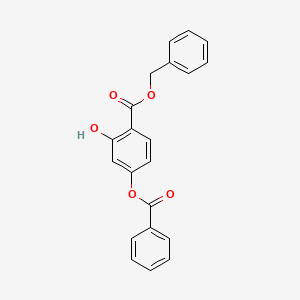
![1-{2-[(Butan-2-yl)amino]ethyl}-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B8582350.png)
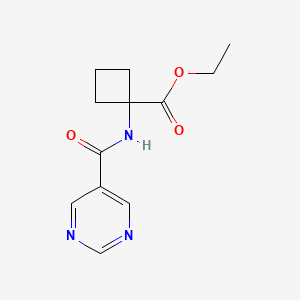

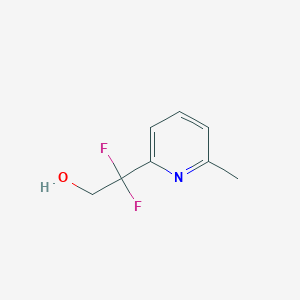
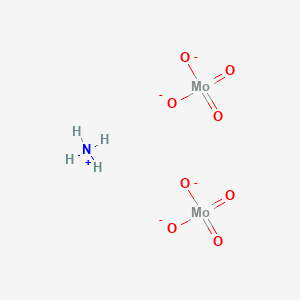
![2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid](/img/structure/B8582383.png)
![2-Chloro-1-[3-(ethyldisulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene](/img/structure/B8582391.png)
